![molecular formula C8H8Cl2N2OS B2824406 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride CAS No. 2034327-64-3](/img/structure/B2824406.png)

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

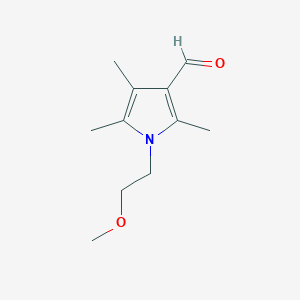

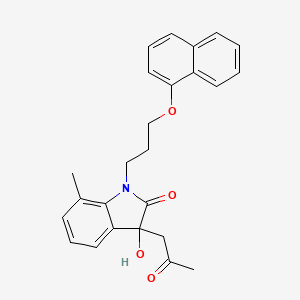

“7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C8H7ClN2OS . It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound is often used in research and has potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, typically involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a visual representation of the molecule .Applications De Recherche Scientifique

Synthesis and Biological Applications

Pharmacological Applications : The compound and its derivatives have been explored for their potential in creating selective inhibitors targeting various biological pathways. For instance, studies have shown that specific derivatives can act as inhibitors for glial GABA uptake, highlighting their potential in neurological research and applications (Falch et al., 1999).

Anticancer and Antimicrobial Activities : Derivatives such as 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated significant antiproliferative activity against cancer cells, offering insights into new anticancer agents (Lu et al., 2009). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds have exhibited both antimicrobial and antioxidant activities, indicating their utility in developing novel antimicrobial agents (Gür et al., 2020).

Insecticidal Properties : Compounds synthesized from derivatives have shown promising insecticidal activities, suggesting their potential in pest control applications (Luo Xian, 2011).

Analytical and Chemical Synthesis Applications

Analytical Techniques : The use of related compounds like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in spectrophotometry and spectrofluorimetry has been explored for the determination of pharmaceutical amines, demonstrating their utility in analytical chemistry (Elbashir et al., 2011).

Chemical Synthesis : New methodologies employing these derivatives have been developed for introducing functional groups into cyclic amines, showcasing the versatility of these compounds in organic synthesis (Matsumura et al., 1994).

Orientations Futures

The future directions for research on “7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride” could involve further exploration of its potential applications in medicinal chemistry . Additionally, more studies could be conducted to understand its mechanism of action, especially in the context of anti-inflammatory activity .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (cox) enzymes .

Mode of Action

These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . This would result in a decrease in the production of prostaglandins, thereby reducing inflammation.

Result of Action

Based on the potential anti-inflammatory properties, it could be hypothesized that the compound may reduce inflammation at the cellular level by decreasing the production of inflammatory mediators such as prostaglandins .

Propriétés

IUPAC Name |

7-chloro-4-methoxy-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS.ClH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFZWOFIYHQLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)

![4-(tert-butyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824333.png)

![N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2824335.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824341.png)

![Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate](/img/structure/B2824342.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2824343.png)

![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)